molecular formula C16H12O2 B188670 3-Phenanthreneacetic acid CAS No. 84306-76-3

3-Phenanthreneacetic acid

Cat. No.: B188670
CAS No.: 84306-76-3
M. Wt: 236.26 g/mol
InChI Key: ZLXFMMQQGQQKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenanthreneacetic acid, also known as PAA, is an organic compound that belongs to the family of phenanthrenes. It is a versatile chemical that has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-Phenanthreneacetic acid is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways, including the cyclooxygenase pathway, the lipoxygenase pathway, and the nuclear factor-kappa B pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that this compound can reduce inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Phenanthreneacetic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to interfere with other biological processes.

Future Directions

There are several future directions for the use of 3-Phenanthreneacetic acid in scientific research. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, the use of this compound in nanotechnology and material science is an emerging field that has the potential to revolutionize various industries.

Synthesis Methods

The synthesis of 3-Phenanthreneacetic acid can be achieved through various methods, including the oxidation of phenanthrene with potassium permanganate, the reaction of phenanthrene with acetic anhydride, and the reaction of phenanthrene with acetyl chloride. However, the most commonly used method is the reaction of phenanthrene with acetic anhydride in the presence of zinc chloride as a catalyst.

Scientific Research Applications

3-Phenanthreneacetic acid has been extensively used in scientific research applications, including plant growth regulation, biotechnology, and pharmaceuticals. In plant growth regulation, this compound is used as a plant growth hormone to promote root growth, increase yield, and improve crop quality. In biotechnology, this compound is used as a precursor for the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals. In pharmaceuticals, this compound is used as an anti-inflammatory, analgesic, and antipyretic agent.

Properties

84306-76-3

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-phenanthren-3-ylacetic acid

InChI

InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18)

InChI Key

ZLXFMMQQGQQKFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O

84306-76-3

Origin of Product

United States

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